(3r)-3-Amino-3-(4-nitrophenyl)propan-1-ol
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Overview
Description
(3r)-3-Amino-3-(4-nitrophenyl)propan-1-ol is an organic compound with a unique structure that includes an amino group, a nitrophenyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3r)-3-Amino-3-(4-nitrophenyl)propan-1-ol typically involves the following steps:
Amination: The conversion of the nitro group to an amino group.
Addition Reaction: The addition of a hydroxyl group to the propan-1-ol backbone.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and amination processes, followed by purification steps to ensure the compound’s purity and stability.
Chemical Reactions Analysis
Types of Reactions
(3r)-3-Amino-3-(4-nitrophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and amino derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation Products: Nitro derivatives, amino derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or alkylated compounds.
Scientific Research Applications
(3r)-3-Amino-3-(4-nitrophenyl)propan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3r)-3-Amino-3-(4-nitrophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and nitrophenyl groups play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3r)-3-Amino-3-(4-methylphenyl)propan-1-ol: Similar structure but with a methyl group instead of a nitro group.
(3r)-3-Amino-3-(4-chlorophenyl)propan-1-ol: Similar structure but with a chloro group instead of a nitro group.
(3r)-3-Amino-3-(4-fluorophenyl)propan-1-ol: Similar structure but with a fluoro group instead of a nitro group.
Uniqueness
(3r)-3-Amino-3-(4-nitrophenyl)propan-1-ol is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4-nitrophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12N2O3/c10-9(5-6-12)7-1-3-8(4-2-7)11(13)14/h1-4,9,12H,5-6,10H2/t9-/m1/s1 |
InChI Key |
ZEMUAYJJQCVVDF-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CCO)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)N)[N+](=O)[O-] |
Origin of Product |
United States |
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